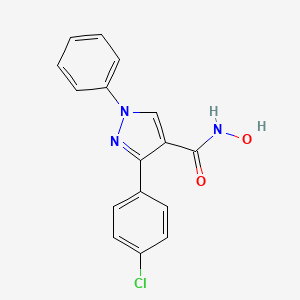
2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone, also known as MIPEP or N-1-(3-methylindol-1-yl)-2-(1-piperidinyl) ethanone, is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MIPEP is a piperidine-based compound that belongs to the class of indole-based compounds. MIPEP has been synthesized using a variety of methods and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone is not fully understood, but it is believed to act on various receptors in the brain, including the dopamine, serotonin, and sigma receptors. 2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone has been found to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes, including neuroprotection and neurotransmitter release.
Biochemical and Physiological Effects:
2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone has been found to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, and antipsychotic effects. 2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease, and can improve cognitive function in animal models of schizophrenia. 2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone has also been found to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone has several advantages for lab experiments, including its high affinity for the sigma-1 receptor and its potential therapeutic applications in various diseases. However, 2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone, including the optimization of synthesis methods to improve the yield of the product, the study of the mechanism of action of 2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone, and the development of 2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone-based therapeutic agents for various diseases. Other future directions include the study of the pharmacokinetics and pharmacodynamics of 2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone and the exploration of 2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone's potential as a diagnostic tool for various diseases. Overall, 2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone has significant potential as a therapeutic agent and warrants further research.
Synthesemethoden
2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone can be synthesized using a variety of methods, including the reaction of 3-methylindole and 1-piperidin-1-yl-ethanone in the presence of a catalyst. The reaction can be carried out using different solvents and at different temperatures to optimize the yield of the product. Other methods of synthesis include the reaction of 3-methylindole and 1-piperidin-1-yl-propan-1-one and the reaction of 3-methylindole and 1-piperidin-1-yl-butane-1-one.
Wissenschaftliche Forschungsanwendungen
2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. 2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone has been found to have neuroprotective effects and can inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. 2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone has also been found to have antipsychotic effects and can improve cognitive function in animal models of schizophrenia.
Eigenschaften
IUPAC Name |
2-(1-methylindol-3-yl)-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-17-12-13(14-7-3-4-8-15(14)17)11-16(19)18-9-5-2-6-10-18/h3-4,7-8,12H,2,5-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQYNGWTYFMKDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-phenylethanamine](/img/structure/B7534466.png)
![N-(3-morpholin-4-ylsulfonylphenyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B7534469.png)
![1-[(4-chlorophenyl)methyl]-N,N,3,5-tetramethylpyrazole-4-sulfonamide](/img/structure/B7534470.png)




![1-[1-(5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B7534513.png)
![N-[3-(1H-indol-3-yl)-1-oxo-1-(4-oxopiperidin-1-yl)propan-2-yl]acetamide](/img/structure/B7534517.png)

![3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7534521.png)
![N-(2-chloro-5-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7534524.png)